molecular formula C15H10BrFN2O B2792465 7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one CAS No. 887201-57-2

7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

Cat. No.: B2792465
CAS No.: 887201-57-2
M. Wt: 333.16
InChI Key: KRYUMWJRJFGGLY-UHFFFAOYSA-N
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Description

7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a bromine atom at the 7th position and a fluorophenyl group at the 5th position on the benzodiazepine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Formation of the Benzodiazepine Core: The core benzodiazepine structure is formed through cyclization reactions, often involving the use of amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, typically using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.

    Substitution: The bromine and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzodiazepines, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors, particularly GABA receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is unique due to the presence of both bromine and fluorophenyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. These substitutions can affect the compound’s binding affinity, metabolic stability, and overall efficacy compared to other benzodiazepines.

Properties

IUPAC Name

7-bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c16-10-3-6-13-12(7-10)15(18-8-14(20)19-13)9-1-4-11(17)5-2-9/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYUMWJRJFGGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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